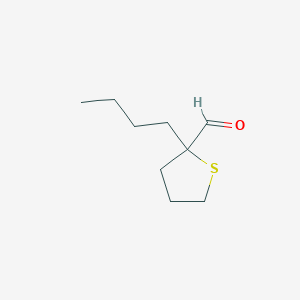

2-Butylthiolane-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16OS |

|---|---|

Molecular Weight |

172.29 g/mol |

IUPAC Name |

2-butylthiolane-2-carbaldehyde |

InChI |

InChI=1S/C9H16OS/c1-2-3-5-9(8-10)6-4-7-11-9/h8H,2-7H2,1H3 |

InChI Key |

FTSOEBAFVATWNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCS1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylthiolane 2 Carbaldehyde

Strategies for Thiolane Ring Construction and Functionalization

The formation of the substituted thiolane ring is a critical step in the synthesis of the target molecule. Methodologies can be broadly divided into those that construct the ring with the desired substitution pattern emerging during the cyclization process, and those that involve the modification of a pre-existing thiolane ring.

Ring-closing reactions are a fundamental approach to constructing the thiolane core. These methods typically involve the intramolecular cyclization of a linear precursor containing a thiol group and a reactive electrophilic site, or the reaction of a sulfur nucleophile with a difunctional electrophile.

One plausible approach involves the cyclization of a 1,4-dihaloalkane derivative with a sulfur source like sodium sulfide (B99878). For the synthesis of a 2-butyl substituted thiolane, a precursor such as 1,4-dichloro-1-phenylthiohexane could be envisaged. While not a direct route to the target aldehyde, this method establishes the 2-butylthiolane core, which can be further functionalized. A general representation of this type of reaction is the formation of cyclic sulfides from dihalides. For instance, 1,4-dibromobutane (B41627) can be cyclized with sodium sulfide to form tetrahydrothiophene (B86538) (thiolane). google.com

The intramolecular displacement of a leaving group by a thiol is a common strategy. For example, a 4-mercapto-1-alkanol could be converted to a mesylate or tosylate, followed by intramolecular cyclization promoted by a base to form the thiolane ring. To introduce the butyl group at the 2-position, a suitably substituted precursor would be necessary.

| Ring-Closing Strategy | Precursor Type | Reagents & Conditions | Key Features |

| Dihalide Cyclization | 1,4-Dihaloalkane | Sodium sulfide (Na₂S) in a suitable solvent (e.g., ethanol (B145695), DMF) | A direct method for forming the basic thiolane ring. google.com |

| Ring-Closing Metathesis | Acyclic diene with a sulfur atom | Grubbs' catalyst (Ru-based) in an inert solvent (e.g., CH₂Cl₂) | Forms a dihydrothiophene, which would require subsequent reduction. libretexts.orgnih.gov |

| Intramolecular Displacement | Halo-thiol or Thiol-alkanol derivative | Base (e.g., NaH, K₂CO₃) | Versatile method adaptable to various substitution patterns. |

An alternative to constructing the ring with the substituents already in place is the functionalization of a pre-formed thiolane ring. This approach often relies on the generation of a nucleophilic or electrophilic center on the thiolane core.

A key strategy involves the deprotonation of the α-proton of thiolane using a strong base, such as n-butyllithium (n-BuLi), to form a 2-lithiothiolane intermediate. This nucleophilic species can then react with an electrophile, such as butyl bromide, to introduce the butyl group at the 2-position. multichemexports.comatamanchemicals.com This method is highly effective for the α-alkylation of cyclic sulfides.

Another approach could involve the reaction of 2-thienylmagnesium bromide with t-butyl chloride, which has been shown to yield 2-(t-butyl)thiophene, demonstrating the feasibility of alkylating a thiophene (B33073) ring via a Grignard reagent. researchgate.net A similar strategy could be envisioned for a thiolane-based Grignard reagent.

| Functionalization Method | Thiolane Derivative | Reagents & Conditions | Product |

| α-Lithiation and Alkylation | Thiolane | 1. n-BuLi, THF, low temp. 2. Butyl bromide (CH₃(CH₂)₃Br) | 2-Butylthiolane |

| Grignard Reaction | 2-Bromothiolane | 1. Mg, ether 2. Butyl-containing electrophile | 2-Butylthiolane |

Methods for Installing the 2-Carbaldehyde Moiety

Once the 2-butylthiolane skeleton is established, the final step is the introduction of the carbaldehyde group at the 2-position. This can be achieved through several well-established synthetic transformations.

Direct formylation involves the introduction of a -CHO group onto the 2-position of the 2-butylthiolane. A common method for formylation is the use of a formylating agent like N,N-dimethylformamide (DMF) after lithiation of the substrate. acs.org Following the generation of 2-lithio-2-butylthiolane, quenching with DMF would yield the target aldehyde.

The Vilsmeier-Haack reaction is another powerful formylation method, typically used for electron-rich aromatic and heterocyclic systems. It involves the use of a Vilsmeier reagent, generated from DMF and phosphorus oxychloride (POCl₃). While highly effective for thiophenes, its application to saturated thiolanes would likely require activation of the substrate.

| Formylation Reagent | Intermediate | Typical Conditions | Advantages/Disadvantages |

| N,N-Dimethylformamide (DMF) | 2-Lithio-2-butylthiolane | Low temperature, inert atmosphere | High yielding for lithiated species. Requires strong base. acs.org |

| Vilsmeier Reagent (DMF/POCl₃) | 2-Butylthiolane | Typically used for more activated systems. | Milder than lithiation, but may not be reactive enough for thiolanes. |

A highly reliable method for aldehyde synthesis is the selective oxidation of a primary alcohol. In this approach, a precursor such as (2-butylthiolan-2-yl)methanol would be synthesized first. This can be achieved by reacting 2-lithio-2-butylthiolane with formaldehyde. The resulting primary alcohol can then be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. youtube.comthieme-connect.comsemanticscholar.org

Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). TEMPO-based oxidation systems are also highly effective for the selective oxidation of primary alcohols to aldehydes. semanticscholar.org

| Oxidizing Agent | Solvent | Typical Temperature | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Widely used, but chromium-based reagents have toxicity concerns. |

| Swern Oxidation | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temperature | High yields, avoids heavy metals, but requires low temperatures and careful handling. |

| TEMPO/(NaOCl or other co-oxidant) | Biphasic (e.g., CH₂Cl₂/H₂O) | 0 °C to Room Temperature | Catalytic, mild, and highly selective for primary alcohols. semanticscholar.org |

Another robust strategy involves the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride, to the corresponding aldehyde. multichemexports.comarkat-usa.orgencyclopedia.pubbeilstein-journals.org This requires the synthesis of a precursor like 2-butylthiolane-2-carboxylic acid or its derivatives. The carboxylic acid can be prepared by reacting 2-lithio-2-butylthiolane with carbon dioxide.

The carboxylic acid can then be converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), which can be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). encyclopedia.pub Esters can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. encyclopedia.pub

| Carboxylic Acid Derivative | Reducing Agent | Solvent | Typical Temperature |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride | THF or Ether | -78 °C |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF | -78 °C |

| Amide (Weinreb amide) | LiAlH₄ or DIBAL-H | THF | -78 °C to 0 °C |

Stereoselective Synthesis of 2-Butylthiolane-2-carbaldehyde

Stereoselective synthesis is a critical aspect of modern organic chemistry, particularly for producing compounds with specific biological activities or material properties. wikipedia.org For this compound, the presence of stereocenters necessitates synthetic strategies that can selectively generate the desired stereoisomer.

The this compound molecule contains a stereocenter at the C-2 position, which is substituted with both a butyl group and a carbaldehyde group. The control of this quaternary carbon center is a significant synthetic challenge. Furthermore, depending on the substitution pattern on the thiolane ring itself (at C-3, C-4, or C-5), additional chiral carbons may be present, demanding even more sophisticated synthetic control.

The creation of a new stereogenic center can be achieved through various methods, including the use of chiral starting materials (from the chiral pool), the application of chiral auxiliaries, or through enantioselective catalysis. ethz.ch In the context of this compound, a potential strategy involves the diastereoselective functionalization of a pre-existing chiral thiolane ring. For instance, a chiral thiolane could be synthesized from a chiral precursor like a sugar or an amino acid, and the butyl and carbaldehyde groups could then be introduced at the C-2 position in a diastereoselective manner. ethz.chmsu.edu

The relative stereochemistry between the C-2 center and other chiral carbons on the thiolane ring can be influenced by the reaction conditions and the nature of the reagents. For example, in reactions involving enolates, the facial selectivity of the electrophilic attack can be directed by the existing stereocenters on the ring. msu.edu The development of tandem reactions, where multiple stereocenters are formed in a single synthetic operation, represents an efficient approach to constructing complex molecules like this compound with high levels of stereocontrol. nih.gov

Enantioselective and diastereoselective syntheses aim to produce a single enantiomer or diastereomer, respectively, in excess. wikipedia.org These methods are paramount for obtaining stereochemically pure this compound.

Enantioselective Synthesis: Enantioselective synthesis can be achieved through several approaches:

Enantioselective Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org For the synthesis of this compound, a key step could be a catalytic asymmetric reaction, such as a copper-catalyzed conjugate addition to an α,β-unsaturated precursor. beilstein-journals.org The use of chiral ligands, such as those derived from binaphthyls (e.g., BINAP) or phosphoramidites, can induce high levels of enantioselectivity. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method could be applied by attaching a chiral auxiliary to a precursor of the thiolane ring, followed by the diastereoselective introduction of the butyl and carbaldehyde groups.

Organocatalysis: Chiral organic molecules can also act as catalysts. wikipedia.org For instance, proline and its derivatives have been shown to be effective organocatalysts for various asymmetric transformations, including aldol (B89426) and Mannich reactions, which could be adapted for the synthesis of the target molecule. wikipedia.org

Diastereoselective Synthesis: Diastereoselective reactions are often employed when a substrate already contains one or more stereocenters. beilstein-journals.org In the synthesis of this compound, if a chiral thiolane precursor is used, the introduction of the C-2 substituents would need to be diastereoselective. The inherent chirality of the starting material can influence the approach of the reagents, leading to the preferential formation of one diastereomer. msu.edu

Photochemical reactions, such as [2+2] cycloadditions, can also be rendered diastereoselective through the use of photocatalysts that can control the stereochemical outcome. chemrxiv.org While not directly applied to thiolane synthesis in the provided context, the principles of controlling diastereoselectivity through catalyst-substrate interactions are broadly applicable.

The sulfur atom in a thiolane ring is not typically a stereocenter. However, oxidation of the sulfur to a sulfoxide (B87167) creates a chiral center at the sulfur atom. researchgate.net This sulfur chirality can have a profound influence on the stereochemical outcome of subsequent reactions. researchgate.netacs.org

The synthesis of chiral sulfoxides can be achieved with high enantioselectivity using various methods, including enzymatic oxidation or asymmetric oxidation with chiral reagents. acs.orgucl.ac.uk Once a chiral sulfoxide is formed on the thiolane ring, it can act as an internal chiral auxiliary, directing the stereoselective introduction of substituents at other positions on the ring. The lone pair of electrons on the sulfur atom in a sulfoxide is stereochemically defined, which can influence the conformation of the ring and the accessibility of its faces to reagents.

For the synthesis of this compound, one could envision a strategy where a chiral thiolane sulfoxide is first prepared. The introduction of the butyl and carbaldehyde groups at the C-2 position would then proceed diastereoselectively, guided by the stereochemistry at the sulfur atom. Subsequent reduction of the sulfoxide would yield the desired thiolane with control over the stereocenters on the carbon framework. The development of synthetic methods that leverage the stereochemical information of a chiral sulfur center is an active area of research. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Tandem reactions and catalytic processes are generally more atom-economical than stoichiometric reactions. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, is particularly advantageous. semanticscholar.org

Use of Renewable Feedstocks: While not explicitly detailed for this specific molecule, the use of starting materials derived from renewable resources would enhance the sustainability of the synthesis.

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it generates additional waste. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. semanticscholar.org Solvent-free reaction conditions, where possible, are ideal. rasayanjournal.co.in

Table 1: Potential Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Catalysis | Employing catalytic enantioselective or diastereoselective methods to reduce waste from stoichiometric chiral reagents. acs.org |

| Atom Economy | Utilizing tandem or one-pot reactions to construct the thiolane ring and introduce substituents, minimizing intermediate isolation steps. researchgate.net |

| Safer Solvents | Exploring aqueous-based reactions or the use of green solvents like ethanol or 2-methyltetrahydrofuran. semanticscholar.org |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption. rasayanjournal.co.inscielo.org.za |

For instance, an ultrasound-promoted Claisen-Schmidt condensation could be a green approach for a step in the synthesis, as it often proceeds rapidly at ambient temperature and can sometimes be performed under neat (solvent-free) conditions. scielo.org.za Furthermore, biocatalysis, using enzymes to perform specific transformations, offers a highly selective and environmentally friendly route to chiral compounds, including those containing sulfur. ucl.ac.uk

By integrating these green chemistry principles into the design of the synthetic route for this compound, it is possible to develop a process that is not only efficient and selective but also sustainable.

Reactivity and Mechanistic Aspects of 2 Butylthiolane 2 Carbaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orglibretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.orglibretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. lnct.ac.inlibretexts.org

Reactions with Carbon-Based Nucleophiles (e.g., Organometallics, Ylides)

Organometallic Reagents: Reagents such as Grignard and organolithium compounds are potent carbon-based nucleophiles that readily react with aldehydes. chadsprep.comsaskoer.calibretexts.orgyoutube.comlibretexts.org The reaction of 2-Butylthiolane-2-carbaldehyde with an organometallic reagent, followed by an acidic workup, would yield a secondary alcohol. youtube.comlibretexts.org For instance, the addition of methylmagnesium bromide would produce 1-(2-butylthiolan-2-yl)ethanol. The mechanism involves the nucleophilic attack of the carbanion-like carbon of the organometallic reagent on the carbonyl carbon. libretexts.orgyoutube.com

Wittig Reaction: The Wittig reaction provides a valuable method for converting aldehydes into alkenes. wikipedia.orgpressbooks.pubmasterorganicchemistry.com This reaction involves a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgdalalinstitute.com The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would result in the formation of 2-butyl-2-vinylthiolane. The reaction proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

| Reagent Type | Example Reagent | Product Type with this compound |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Organometallic | Organolithium Reagent (e.g., CH₃Li) | Secondary Alcohol |

| Phosphorus Ylide | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |

Reactions with Nitrogen-Based Nucleophiles (e.g., Imine and Enamine Formation)

Imine Formation: Primary amines react with aldehydes to form imines, which are compounds containing a carbon-nitrogen double bond, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comyoutube.comunizin.org The reaction is typically acid-catalyzed and reversible. lumenlearning.comunizin.org For example, the reaction of this compound with a primary amine like methylamine (B109427) (CH₃NH₂) would yield the corresponding N-methylimine. The mechanism involves nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the imine. unizin.orglibretexts.org The pH of the reaction medium is crucial; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it non-nucleophilic. lumenlearning.com

Enamine Formation: Secondary amines react with aldehydes that have α-hydrogens to form enamines. lumenlearning.comlibretexts.orgmasterorganicchemistry.commakingmolecules.comchemistrysteps.com The reaction of this compound with a secondary amine, such as pyrrolidine, would lead to the formation of an enamine. makingmolecules.com The mechanism is similar to imine formation up to the formation of the iminium ion. libretexts.orgchemistrysteps.com Since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from the adjacent α-carbon, resulting in the formation of the C=C double bond of the enamine. chemistrysteps.com

| Nucleophile | Product | Key Intermediate |

| Primary Amine (R-NH₂) | Imine | Carbinolamine |

| Secondary Amine (R₂NH) | Enamine | Iminium Ion |

Reactions with Oxygen and Sulfur-Based Nucleophiles

Alcohols: In the presence of an acid catalyst, alcohols add to aldehydes to form hemiacetals. Further reaction with a second equivalent of the alcohol leads to the formation of an acetal. These reactions are reversible.

Thiols: Thiols are sulfur analogs of alcohols and are generally more nucleophilic. masterorganicchemistry.com They react with aldehydes in a similar fashion to alcohols to form thioacetals. The reaction of this compound with a thiol, such as ethanethiol, in the presence of an acid catalyst would yield the corresponding dithioacetal. Due to the higher nucleophilicity of sulfur, these reactions often proceed more readily than their oxygen counterparts. masterorganicchemistry.comresearchgate.net

Condensation and Elimination Reactions Involving the Carbaldehyde Group

Aldol-Type Condensation Reactions

The aldol (B89426) condensation is a carbon-carbon bond-forming reaction that occurs between two carbonyl compounds, at least one of which must have an α-hydrogen. wikipedia.orgbyjus.commagritek.comlibretexts.org Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed aldol condensation. wikipedia.org In a crossed aldol reaction with another aldehyde or a ketone that possesses α-hydrogens (e.g., acetone), this compound would act as the acceptor molecule. wikipedia.orgbyjus.com The reaction, typically base-catalyzed, involves the formation of an enolate from the enolizable carbonyl compound, which then attacks the carbonyl carbon of this compound. wikipedia.orglibretexts.org The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated upon heating to form an α,β-unsaturated carbonyl compound. wikipedia.orgrun.edu.ng

Cross-Coupling and Elimination Reactions

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often utilizing a metal catalyst. nih.govwikipedia.orglibretexts.org While a broad range of cross-coupling reactions exist, their direct application to an aldehyde like this compound can be complex. However, derivatives of the aldehyde could potentially participate in such reactions. For instance, conversion of the aldehyde to an alkenyl halide could open the door to reactions like the Suzuki or Stille couplings. libretexts.orguwindsor.ca

Elimination reactions are not a primary pathway for the aldehyde group itself but can occur in the products of preceding reactions. For example, the β-hydroxy aldehyde formed in an aldol condensation can undergo an elimination reaction (dehydration) to form a conjugated enone. wikipedia.orgmagritek.com

Oxidation and Reduction Transformations of the Aldehyde Functionality

The aldehyde group in this compound is a versatile handle for synthetic transformations, readily undergoing both oxidation to a carboxylic acid and reduction to an alcohol or alkane. The choice of reagents and reaction conditions is crucial for achieving high selectivity and avoiding unwanted side reactions involving the sulfur atom of the thiolane ring.

Selective Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of the aldehyde in this compound to the corresponding carboxylic acid, 2-butylthiolane-2-carboxylic acid, can be achieved using various oxidizing agents. However, the presence of the sulfide (B99878) in the thiolane ring, which is susceptible to oxidation, necessitates the use of chemoselective methods.

One of the most effective methods for this transformation is the Pinnick oxidation , which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄). wikipedia.org This method is well-regarded for its tolerance of various functional groups, including thioethers, which are generally prone to oxidation under harsher conditions. wikipedia.org The reaction proceeds under mild conditions and typically affords high yields of the carboxylic acid.

Other reagents that can be employed for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄). libretexts.org However, these are strong oxidizing agents and may lead to the over-oxidation of the sulfur atom in the thiolane ring to a sulfoxide (B87167) or sulfone, thus reducing the yield of the desired carboxylic acid. wikipedia.org Careful control of reaction conditions, such as temperature and stoichiometry, would be critical if these reagents were to be used.

The table below summarizes potential conditions for the selective oxidation of this compound.

| Oxidizing Agent | Co-reagent/Catalyst | Solvent | Typical Conditions | Expected Product |

| Sodium Chlorite (NaClO₂) | NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temperature | 2-Butylthiolane-2-carboxylic acid |

| Potassium Permanganate (KMnO₄) | - | Acetone/H₂O | 0 °C to RT | Mixture of 2-butylthiolane-2-carboxylic acid and its sulfoxide/sulfone derivatives |

| Jones Reagent (CrO₃/H₂SO₄) | - | Acetone | 0 °C | Mixture of 2-butylthiolane-2-carboxylic acid and its sulfoxide/sulfone derivatives |

Chemoselective Reduction Strategies to Alcohols and Alkanes

The reduction of the aldehyde functionality in this compound can lead to the formation of the corresponding primary alcohol, 2-butyl-2-(hydroxymethyl)thiolane, or complete reduction to the alkane, 2-butyl-2-methylthiolane.

For the chemoselective reduction to the alcohol, mild hydride reagents are generally preferred to avoid reduction of other functional groups or cleavage of the thiolane ring. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). researchgate.net It is highly selective for aldehydes and ketones and does not typically affect thioethers. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, but it is less chemoselective and may lead to side reactions.

The complete reduction of the aldehyde to an alkane can be accomplished through methods such as the Wolff-Kishner reduction (hydrazine and a strong base like KOH) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). However, the strongly basic conditions of the Wolff-Kishner reduction and the strongly acidic conditions of the Clemmensen reduction may not be compatible with the thiolane ring, potentially leading to ring-opening or other undesired reactions. A milder alternative for the deoxygenation of the corresponding alcohol (obtained from the initial reduction of the aldehyde) could be a two-step sequence involving conversion of the alcohol to a tosylate or mesylate followed by reduction with a hydride reagent like LiAlH₄.

The following table outlines potential strategies for the reduction of this compound.

| Reagent | Solvent | Typical Conditions | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temperature | 2-Butyl-2-(hydroxymethyl)thiolane |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to Room Temperature | 2-Butyl-2-(hydroxymethyl)thiolane |

| Hydrazine (H₂NNH₂), KOH | Ethylene Glycol | High Temperature | 2-Butyl-2-methylthiolane (potential for side reactions) |

| Zn(Hg), conc. HCl | - | Reflux | 2-Butyl-2-methylthiolane (potential for side reactions) |

Reactivity of the Thiolane Ring System in this compound

The thiolane ring in this compound exhibits reactivity characteristic of a cyclic sulfide, including oxidation at the sulfur atom, ring-opening, and functionalization at the alpha-carbon position. The presence of the geminal butyl and formyl groups at the C2 position can sterically hinder certain reactions at the sulfur atom and influence the regioselectivity of ring-opening reactions.

Sulfur Oxidation and its Impact on Reactivity

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For example, the use of one equivalent of m-CPBA at low temperatures would likely favor the formation of the corresponding sulfoxide, 2-butyl-2-formylthiolane-1-oxide. The use of an excess of a stronger oxidizing agent, such as H₂O₂ in acetic acid, would likely lead to the sulfone, 2-butyl-2-formylthiolane-1,1-dioxide.

The oxidation of the sulfur atom to a sulfoxide introduces a chiral center at the sulfur, leading to the possibility of diastereomers. The oxidation to the sulfone results in a significant increase in the polarity of the molecule and can activate the adjacent alpha-protons.

| Oxidizing Agent | Stoichiometry | Solvent | Typical Conditions | Expected Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent | Dichloromethane | 0 °C | 2-Butyl-2-formylthiolane-1-oxide |

| Hydrogen Peroxide (H₂O₂) | Excess | Acetic Acid | Room Temperature to Reflux | 2-Butyl-2-formylthiolane-1,1-dioxide |

| Sodium Periodate (NaIO₄) | 1 equivalent | Methanol/Water | Room Temperature | 2-Butyl-2-formylthiolane-1-oxide |

Ring-Opening and Ring-Expansion Reactions

The thiolane ring can undergo ring-opening reactions under various conditions, typically involving nucleophilic or electrophilic attack. For instance, treatment with strong acids in the presence of a nucleophile can lead to cleavage of the C-S bond. rsc.org Similarly, reductive cleavage with agents like sodium in liquid ammonia (B1221849) can also open the ring. The regioselectivity of the ring-opening of this compound would be influenced by the steric hindrance at the C2 position and the electronic nature of the substituents.

Ring-expansion reactions of thiolanes are also known, for example, through rearrangement of sulfonium (B1226848) ylides. jst.go.jpresearchgate.net These reactions can provide access to larger sulfur-containing heterocyclic systems. For this compound, the formation of a sulfonium ylide followed by a jst.go.jprsc.org-sigmatropic rearrangement could potentially lead to a six-membered thiane (B73995) derivative. jst.go.jp

Alpha-Functionalization of the Thiolane Ring

Functionalization at the carbons alpha to the sulfur atom (C2 and C5) is a key transformation for thiolane derivatives. In the case of this compound, the C2 position is already fully substituted. Therefore, alpha-functionalization would primarily occur at the C5 position.

This can be achieved by deprotonation at the C5 position using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a carbanion, which can then be trapped with an electrophile. The oxidation of the sulfur to a sulfone significantly increases the acidity of the alpha-protons, facilitating their removal and subsequent functionalization. scispace.com For example, treatment of 2-butyl-2-formylthiolane-1,1-dioxide with a strong base followed by an alkyl halide could introduce an alkyl group at the C5 position.

Detailed Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations into the transformations of this compound are crucial for understanding and predicting its chemical behavior. Such studies, often employing a combination of experimental and computational methods, provide insights into the fundamental steps of its reactions.

Kinetic and Thermodynamic Parameters of Key Reactions

At present, specific kinetic and thermodynamic data for key reactions of this compound are not extensively documented in publicly available literature. However, general principles of chemical kinetics and thermodynamics can be applied to hypothesize its reactivity. The reactivity of the aldehyde group is central to many of its transformations, such as nucleophilic additions and oxidations.

For analogous reactions involving aldehydes, kinetic studies often reveal the order of the reaction and the rate-determining step. For instance, in condensation reactions, the formation of an enolate or a similar nucleophilic intermediate is often the rate-limiting step, and the reaction can follow pseudo-first-order kinetics under certain conditions. The energy barrier, or activation energy (Ea), for these transformations can be determined from Arrhenius plots.

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, dictate the spontaneity and position of equilibrium. For many aldehyde reactions, such as additions, the thermodynamics are favorable, leading to high yields of products at equilibrium.

Table 1: Hypothetical Kinetic Parameters for a Representative Aldehyde Reaction

| Reaction Type | Rate Law Example | Activation Energy (Ea) Range (kJ/mol) |

| Nucleophilic Addition | Rate = k[Aldehyde][Nucleophile] | 40 - 80 |

| Oxidation | Rate = k[Aldehyde][Oxidant] | 30 - 60 |

| Condensation | Rate = k[Aldehyde][Base] | 45 - 90 |

| Note: This table presents generalized data for aldehydes and is intended for illustrative purposes, as specific data for this compound is not available. |

Table 2: Hypothetical Thermodynamic Parameters for a Representative Aldehyde Reaction

| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Nucleophilic Addition | -50 to -100 | -100 to -150 | Favorable |

| Oxidation to Carboxylic Acid | Highly Negative | Generally Positive | Highly Favorable |

| Note: This table presents generalized data for aldehydes and is intended for illustrative purposes, as specific data for this compound is not available. |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding a reaction mechanism at a molecular level. nih.gov For reactions involving this compound, the aldehyde group is the primary site of reactivity.

In nucleophilic addition reactions, a key intermediate is the tetrahedral alkoxide formed upon attack of the nucleophile on the carbonyl carbon. This intermediate is typically unstable and will be protonated during workup to yield the alcohol product. The transition state for this step involves the partial formation of the new bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbonyl π-bond.

In oxidation reactions, the mechanism can vary depending on the oxidant used. With chromium-based reagents, a chromate (B82759) ester intermediate is often formed. smolecule.com The subsequent step involves the cleavage of the aldehydic C-H bond in the rate-determining step.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling reaction pathways and characterizing the geometries and energies of intermediates and transition states. nih.gov Such studies can provide detailed insights into the structure of the transition state, which is a fleeting molecular entity representing the highest energy point along the reaction coordinate. aps.orgbeilstein-journals.org

Influence of Substituent Effects on Reaction Pathways

Substituent effects play a critical role in modulating the reactivity of this compound. lumenlearning.com The key substituents to consider are the butyl group at the 2-position and the thiolane ring itself.

The butyl group is an electron-donating group (EDG) through an inductive effect. This effect can slightly increase the electron density on the carbonyl carbon, potentially making it less electrophilic compared to formaldehyde. However, this effect is generally considered to be weak. Steric hindrance from the butyl group can also influence the approach of nucleophiles, potentially favoring attack from the less hindered face of the aldehyde.

Substituents on the butyl group or the thiolane ring could further modify the reactivity. Electron-withdrawing groups (EWGs) would increase the electrophilicity of the carbonyl carbon and likely accelerate nucleophilic attack, while additional electron-donating groups would have the opposite effect. libretexts.orgpressbooks.pub The position of these substituents would also be important, as inductive effects are known to decrease with distance. ucsb.edu

Computational and Theoretical Studies of 2 Butylthiolane 2 Carbaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules and the relative energies of their different conformations. For 2-Butylthiolane-2-carbaldehyde, these calculations would focus on the geometry of the thiolane ring and the spatial orientation of its substituents.

Geometry Optimization and Conformational Analysis of the Thiolane Ring

The thiolane ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most recognized conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. Computational studies on thiolane and its simple derivatives show that these conformers are very close in energy, with a low barrier to interconversion.

For this compound, the presence of two bulky substituents on the same carbon atom (C2) significantly influences the conformational preference. Geometry optimization would likely reveal that the substituents adopt positions that minimize steric hindrance. The butyl group, being flexible, would orient itself to avoid clashing with the thiolane ring and the carbaldehyde group. The aldehyde group's orientation is also critical, influencing both steric and electronic properties.

The primary conformations would be dictated by whether the substituents are in pseudo-axial or pseudo-equatorial positions relative to the puckered ring. It is generally predicted that the conformer placing the larger butyl group in a pseudo-equatorial position would be more stable to minimize 1,3-diaxial-like interactions.

Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound

Disclaimer: The following data is illustrative and based on typical values from DFT calculations (e.g., at the B3LYP/6-31G(d) level) for substituted thiolanes and related heterocyclic aldehydes. Actual values would require specific calculations for this molecule.

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths (Å) | ||

| C2–S1 | 1.85 | |

| C5–S1 | 1.84 | |

| C2–C3 | 1.54 | |

| C2–C(aldehyde) | 1.52 | |

| C(aldehyde)=O | 1.21 | |

| C2–C(butyl) | 1.55 | |

| **Bond Angles (°) ** | ||

| C5–S1–C2 | 94.5 | |

| S1–C2–C3 | 104.0 | |

| S1–C2–C(aldehyde) | 109.5 | |

| O=C–C2 | 121.0 | |

| Dihedral Angles (°) | ||

| C5–S1–C2–C3 | -35.0 (Twist) | |

| S1–C2–C(butyl)–C(butyl+1) | 175.0 (Anti) |

Electronic Structure, Bonding, and Reactivity Descriptors

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of chemical reactivity.

HOMO: The HOMO is expected to have significant contributions from the lone pair electrons of the sulfur atom. This makes the sulfur atom a potential site for electrophilic attack and oxidation.

LUMO: The LUMO is predicted to be localized primarily on the π* orbital of the carbonyl group (C=O). This indicates that the carbonyl carbon is the primary electrophilic site, highly susceptible to nucleophilic attack. libretexts.org

The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. Reactivity descriptors derived from these orbital energies, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity profile. mdpi.commdpi.com

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. For this compound, the MESP would show a region of high negative potential (red) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor and site of protonation. A region of positive potential (blue) would be centered on the carbonyl carbon, highlighting its electrophilicity. mdpi.com

Table 2: Predicted Electronic Properties for this compound

Disclaimer: These values are illustrative, based on DFT calculations for analogous sulfur-containing heterocyclic aldehydes.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~2.5 D |

| Electrophilicity Index (ω) | ~1.8 eV |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. utdallas.edu This provides deep insight into reaction feasibility and selectivity.

Prediction of Activation Barriers and Reaction Pathways

For this compound, the most significant reaction pathway to study is the nucleophilic addition to the carbonyl group. libretexts.orgwikipedia.org Using a model nucleophile (e.g., a hydride or cyanide anion), computational methods can trace the reaction coordinate. The mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net The energy required to reach the transition state for this step is the activation barrier.

Computational studies on similar aldehydes show that the activation barrier is influenced by both steric and electronic factors. The presence of the butyl and thiolane groups at the C2 position would sterically hinder the approach of the nucleophile, potentially raising the activation energy compared to less substituted aldehydes. libretexts.org

Modeling of Solvent Effects and Catalytic Influences

Reactions are rarely performed in the gas phase. Computational models can incorporate the effects of a solvent using either implicit (continuum) or explicit (including individual solvent molecules) models. The solvent can stabilize charged species, such as the tetrahedral intermediate in a nucleophilic addition, thereby lowering the activation barrier. nih.gov

Furthermore, the influence of catalysts can be modeled. For instance, acid catalysis would involve protonation of the carbonyl oxygen, which would be shown computationally to dramatically increase the electrophilicity of the carbonyl carbon and lower the LUMO energy, thus accelerating nucleophilic attack. Base catalysis would involve the deprotonation of a nucleophile, increasing its nucleophilicity and facilitating the reaction.

Chiroptical Properties and Stereochemical Assignments

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. These enantiomers will rotate plane-polarized light in opposite directions. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a key technique for studying chiral molecules.

Computational methods, particularly Time-Dependent DFT (TD-DFT), have become indispensable for predicting ECD spectra. ustc.edu.cnfrontiersin.org The process involves:

Performing a thorough conformational analysis to identify all low-energy conformers of the molecule. wgtn.ac.nz

Calculating the ECD spectrum for each significant conformer.

Averaging the spectra based on their calculated Boltzmann population at a given temperature.

The resulting theoretical spectrum for one enantiomer (e.g., the R-enantiomer) can then be compared to the experimental ECD spectrum. A good match between the signs and wavelengths of the Cotton effects (the peaks in an ECD spectrum) allows for the unambiguous assignment of the absolute configuration of the synthesized compound. researchgate.netrsc.org Conversely, a mirror-image match indicates the opposite enantiomer. This combination of experimental and theoretical chiroptical spectroscopy is a powerful method for stereochemical determination. nih.gov

Theoretical Prediction of Optical Rotation and Circular Dichroism Spectra

The chiroptical properties of a molecule, namely its optical rotation (OR) and electronic circular dichroism (ECD), are definitive indicators of its absolute configuration. medium.com Theoretical calculations, particularly those based on quantum mechanics, have become indispensable for predicting these properties. medium.com

Optical Rotation (OR):

The prediction of optical rotation involves calculating the specific rotation, [α]D, which is a physical constant for a chiral compound under standard conditions. pressbooks.pub Computational methods like Time-Dependent Density Functional Theory (TDDFT) are frequently employed for this purpose. ntnu.no The accuracy of these predictions is highly dependent on several factors, including the chosen functional, the basis set, and the consideration of conformational flexibility and solvent effects. ntnu.no For a molecule like this compound, which possesses a flexible butyl group and a non-planar thiolane ring, a thorough conformational search is the first critical step. Each stable conformer's contribution to the total optical rotation is then Boltzmann-averaged to yield a final predicted value.

A general approach for predicting the sign of optical rotation involves assigning priorities to the substituents around the chiral center based on their electron-withdrawing or donating power, often quantified by Hammett constants (σp). nih.govresearchgate.net A clockwise or counter-clockwise arrangement of these groups can be correlated with a dextrorotatory (+) or levorotatory (-) rotation, respectively. researchgate.net However, for complex molecules, more rigorous quantum chemical calculations are necessary for accurate quantitative predictions. nih.gov

Table 1: Theoretical Approaches to Optical Rotation Prediction

| Method | Key Features | Considerations for this compound |

| Time-Dependent Density Functional Theory (TDDFT) | A widely used quantum chemical method for calculating chiroptical properties. | Requires careful selection of functional (e.g., CAM-B3LYP) and basis set (e.g., aug-cc-pVDZ). ntnu.no |

| Conformational Searching | Identifies all low-energy conformers of the molecule. | Essential due to the flexibility of the butyl chain and the thiolane ring. |

| Boltzmann Averaging | Calculates the weighted average of the properties of each conformer based on their relative energies. | Crucial for obtaining a value that can be compared with experimental results. |

| Solvent Models (Implicit/Explicit) | Accounts for the influence of the solvent on the molecule's conformation and properties. ntnu.no | Important for accurate predictions as experimental measurements are typically performed in solution. |

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. researchgate.net TDDFT is the state-of-the-art method for calculating ECD spectra. nih.gov The process involves optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and corresponding rotatory strengths for a number of electronic transitions. nih.gov The calculated transitions are then convoluted with a Gaussian or Lorentzian function to generate a simulated spectrum that can be directly compared with an experimental one. researchgate.net For this compound, the chromophore is the aldehyde group, and its interaction with the chiral environment of the substituted thiolane ring will give rise to the characteristic CD spectrum.

Computational Approaches to Sulfur and Carbon Stereocenter Assignment

This compound possesses two stereocenters: one at the C2 carbon of the thiolane ring and another at the sulfur atom, which can exist in either an (R) or (S) configuration. The computational assignment of these stereocenters is intrinsically linked to the prediction of chiroptical properties.

The general workflow involves:

Generation of all possible stereoisomers: For this compound, this would include (2R, SR), (2R, SS), (2S, SR), and (2S, SS) configurations.

Conformational analysis: A detailed conformational search is performed for each stereoisomer.

Calculation of chiroptical properties: The optical rotation and/or ECD spectrum are calculated for the most stable conformer or a Boltzmann-averaged ensemble of conformers for each stereoisomer.

Comparison with experimental data: The calculated properties are then compared with the experimentally measured values. The stereoisomer whose calculated data best matches the experimental data is assigned as the correct absolute configuration.

Density Functional Theory (DFT) is the workhorse for geometry optimizations and energy calculations in this process. The choice of functional and basis set is critical for obtaining reliable geometries and relative energies of the different conformers and stereoisomers.

Computational Design of Catalysts and Reagents for this compound Transformations

Computational chemistry plays a pivotal role in the rational design of catalysts and reagents for specific chemical transformations, accelerating the discovery of more efficient and selective chemical processes. ugent.beschrodinger.com For a molecule like this compound, transformations could include oxidation of the aldehyde or the sulfur atom, reduction of the aldehyde, or reactions involving C-H activation.

The computational design process typically involves:

Proposing a reaction mechanism: Based on known chemical principles, a plausible reaction pathway is hypothesized.

Modeling the reaction profile: Using quantum mechanical methods (often DFT), the structures and energies of reactants, transition states, intermediates, and products along the proposed reaction pathway are calculated.

Catalyst design and screening: Computational models are used to screen a variety of potential catalysts. This can involve systematically modifying the ligands of a metal complex or the structure of an organocatalyst and evaluating the effect of these modifications on the energy barrier of the rate-determining step. nih.gov For instance, in a metal-catalyzed oxidation, different metal centers and ligand scaffolds would be computationally evaluated.

Identifying promising candidates: Catalysts that are predicted to lower the activation energy significantly are identified as promising candidates for experimental validation.

Machine learning is also becoming an increasingly important tool in catalyst design, where models can be trained on large datasets of computational or experimental results to predict the performance of new, untested catalysts. arxiv.org

Table 2: Computationally Designed Transformations for this compound

| Transformation | Computational Approach | Key Parameters to Optimize |

| Aldehyde Reduction | Modeling the hydride transfer from a reagent (e.g., a borohydride) to the carbonyl carbon. | Activation energy of the hydride transfer step. |

| Sulfur Oxidation | Simulating the reaction with an oxidizing agent (e.g., a peroxide) to form the sulfoxide (B87167) or sulfone. | Energy barriers for single and double oxidation. |

| C-H Functionalization | Investigating the mechanism of C-H bond activation at a specific position by a transition metal catalyst. | Transition state energies for C-H activation and subsequent functionalization. |

By leveraging these computational strategies, researchers can gain a deep, molecular-level understanding of this compound and rationally design new synthetic routes and catalysts, thereby accelerating innovation in organic synthesis and materials science.

Advanced Applications in Organic Synthesis and Materials Science

2-Butylthiolane-2-carbaldehyde as a Versatile Synthetic Building Block

While aldehydes and sulfur-containing heterocycles are broadly valuable in synthesis, no specific examples of this compound being used as a synthetic building block were found.

Precursor for Complex Natural Product Synthesis

There is no available research demonstrating the use of this compound as a precursor in the total synthesis of any complex natural products. Synthetic routes to natural products often rely on readily available or strategically designed starting materials, and this specific compound does not appear to be a recognized precursor in the field.

Intermediate for Novel Heterocyclic Compounds

The aldehyde functional group is reactive and can participate in various cyclization and condensation reactions to form new heterocyclic systems. For instance, carbaldehydes are known intermediates in the synthesis of diverse heterocyclic scaffolds like quinolines and chromenes. nih.govnih.gov However, no studies were found that specifically utilize this compound as an intermediate for the synthesis of novel heterocyclic compounds. researchgate.netmdpi.com

Catalytic Applications of this compound Derivatives

The transformation of the carbaldehyde group into other functionalities could theoretically produce derivatives for catalytic applications. However, the literature search did not provide any instances of such derivatives being synthesized or applied in catalysis.

Development of Chiral Ligands in Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, often featuring heteroatoms like sulfur to coordinate with metal centers. researchgate.netbohrium.com The sulfur atom in the thiolane ring and potential modifications of the carbaldehyde group could, in principle, be incorporated into a chiral ligand framework. researchgate.netnih.gov Despite this theoretical potential, there are no published reports on the design, synthesis, or application of chiral ligands derived from this compound for asymmetric catalysis.

Exploration of Organocatalytic Roles

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com Aldehydes can be precursors to structures used in organocatalysis, and chiral amines are often employed to activate substrates. rsc.orgchemrxiv.orgnih.gov A search for organocatalytic roles of this compound or its derivatives yielded no results. researchgate.net There is no evidence of this compound being explored as a catalyst or a precursor to a catalyst in this field.

Integration into Functional Materials and Supramolecular Architectures

Thiophene (B33073), an aromatic analogue of thiolane, is a well-studied building block for functional organic materials and supramolecular assemblies due to its electronic properties and potential for π–π stacking. However, thiolane is a saturated, non-aromatic ring, giving it significantly different chemical and physical properties. The search for the integration of this compound into functional materials or its use in constructing supramolecular architectures did not return any relevant studies.

Monomer for Polymer Synthesis

The bifunctional nature of this compound, containing both a polymerizable aldehyde group and a potentially ring-opening thiolane moiety, presents intriguing possibilities for its use as a monomer in polymer synthesis.

The polymerization of aliphatic aldehydes is a known process, typically proceeding at low temperatures with appropriate cationic or anionic initiators to form polyacetals. tandfonline.com These polymerizations are often characterized by a low ceiling temperature, above which the polymer is unstable and depolymerizes back to the monomer. tandfonline.com For this compound, the aldehyde group could undergo similar polymerization to yield a polyacetal backbone with pendant 2-butylthiolane rings. The bulky butyl and thiolane substituents would likely influence the stereochemistry and physical properties of the resulting polymer.

Furthermore, the thiolane ring itself represents a potential site for polymerization through cationic ring-opening polymerization (ROP). Cyclic sulfides are known to undergo ROP initiated by strong electrophiles, where the sulfur atom's nucleophilicity facilitates the ring-opening process. tandfonline.comrsc.org This mechanism involves the formation of a cyclic sulfonium (B1226848) ion as the active propagating species. capes.gov.br In the case of this compound, a dual polymerization mechanism could be envisioned, where both the aldehyde and the thiolane ring participate in forming the polymer chain, leading to complex and potentially novel polymer architectures.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Group | Potential Polymer Structure | Key Considerations |

| Aldehyde Polymerization | Carbaldehyde | Polyacetal with thiolane side chains | Low ceiling temperature, requires specific initiators. |

| Cationic Ring-Opening Polymerization (ROP) | Thiolane Ring | Poly(thioether) with butyl and aldehyde side chains | Requires strong electrophilic initiators, potential for side reactions. |

| Dual Polymerization | Carbaldehyde and Thiolane Ring | Complex copolymer with both acetal and thioether linkages | Competing reaction kinetics, requires careful control of conditions. |

Components in Self-Assembled Systems

The molecular structure of this compound contains features that could enable its participation in self-assembled systems. The thioether linkage within the thiolane ring is a key functional group in supramolecular chemistry. Thioethers are known to engage in various non-covalent interactions, including coordination with metal ions and hydrogen bonding when suitable donors are present. acs.org

The sulfur atom in the thiolane ring can act as a soft Lewis base, allowing it to coordinate with transition metals. This property could be exploited to construct metal-organic frameworks (MOFs) or other coordination polymers where this compound acts as a ligand. The aldehyde group could be further functionalized to introduce other coordinating moieties, leading to multidimensional self-assembled structures.

Moreover, the combination of a polar aldehyde group and a less polar butyl-thiolane moiety imparts an amphiphilic character to the molecule, which could drive self-assembly in solution. Depending on the solvent environment, these molecules could potentially aggregate to form micelles, vesicles, or other ordered structures. The aldehyde group, being a hydrogen bond acceptor, could also participate in directing the self-assembly process through hydrogen bonding interactions with suitable donor molecules.

Bio-Inspired Synthesis and Transformations of Thiolane-Carbaldehydes

The development of synthetic methods that draw inspiration from biological processes offers efficient and sustainable routes to complex molecules. Bio-inspired synthesis of sulfur-containing heterocycles is an area of growing interest. researchgate.net While specific biocatalytic routes to this compound have not been reported, general strategies for the enzymatic synthesis of sulfur heterocycles provide a foundation for future research. Enzymes such as imine reductases have been utilized for the synthesis of chiral sulfur-containing heterocycles, suggesting that enzymatic approaches could be developed for the stereoselective synthesis of substituted thiolanes. researchgate.net

Transition metal catalysis, particularly with rhodium complexes, has also emerged as a powerful tool for the synthesis of organosulfur compounds, including thiolanes. mdpi.com Rhodium catalysts can facilitate the cleavage of S-S bonds and the hydrothiolation of alkynes, providing pathways to functionalized thioethers. organic-chemistry.org Such catalytic systems could potentially be adapted for the construction of the 2,2-disubstituted thiolane ring system found in this compound from acyclic precursors.

Furthermore, bio-inspired transformations of the aldehyde group could lead to a variety of valuable derivatives. For instance, enzymatic oxidation could convert the aldehyde to a carboxylic acid, while enzymatic reduction could yield the corresponding alcohol. These transformations would provide access to a range of functionalized thiolanes with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Butylthiolane-2-carbaldehyde, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves cyclization of thiol-containing precursors with aldehydes under controlled conditions. For reproducibility, ensure precise documentation of reaction parameters (e.g., temperature, solvent, catalyst) and stoichiometry. Detailed experimental protocols, including purification steps (e.g., column chromatography, recrystallization), should follow guidelines for rigorous reporting, as outlined in scientific journal standards . For novel compounds, provide full characterization data (NMR, MS) in the main text or supplementary materials to validate identity and purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm the aldehyde proton and thiolane ring structure .

- Mass spectrometry (MS) for molecular ion verification and fragmentation patterns.

- Infrared (IR) spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and sulfur-related vibrations.

- Elemental analysis to confirm empirical formula.

Data should be cross-referenced with literature values for known analogs (e.g., 2-ethyl-1,3-dithiolane-2-carbaldehyde) to resolve ambiguities .

Advanced Research Questions

Q. How do alkyl substituents (e.g., butyl vs. ethyl) influence the reactivity of thiolane carbaldehydes in nucleophilic addition reactions?

- Methodological Answer : The butyl group introduces steric hindrance and electronic effects that alter reaction kinetics. Comparative studies using analogs (e.g., 2-Ethyloxane-4-carbaldehyde) suggest that bulkier substituents reduce accessibility of the aldehyde group, slowing nucleophilic attack. To quantify this, conduct kinetic experiments under standardized conditions (e.g., Grignard reactions) and analyze via Arrhenius plots. Computational methods (DFT calculations) can further elucidate electronic contributions .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from variations in catalysts, solvent purity, or workup methods. Perform controlled replicate experiments while isolating one variable at a time (e.g., catalyst loading). Use statistical tools (e.g., ANOVA) to assess significance. Cross-validate results with independent characterization (e.g., HPLC purity assays) and report confidence intervals .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Regioselectivity can be controlled through:

- Protecting group chemistry : Temporarily block reactive sites (e.g., using silyl ethers for alcohols).

- Catalyst design : Employ chiral catalysts for asymmetric induction in key steps.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor specific transition states.

Monitor intermediates via in-situ techniques (e.g., FT-IR kinetics) to refine pathways .

Data Analysis and Reporting Standards

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer : Disclose all raw data (e.g., NMR shifts, coupling constants) in supplementary materials. Annotate anomalies (e.g., unexpected peaks) and propose hypotheses (e.g., solvent impurities, tautomerism). Compare with structurally similar compounds (e.g., 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde) to identify trends .

Q. What ethical and procedural standards apply when publishing datasets on this compound?

- Methodological Answer : Ensure compliance with:

- Reproducibility guidelines : Full experimental details, including instrument calibration data .

- Data integrity : Use version-controlled electronic lab notebooks and secure backups .

- Citation ethics : Acknowledge prior work and avoid redundant publication of known methods .

Comparative and Mechanistic Studies

Q. How does the electronic structure of this compound compare to its oxygen-containing analogs (e.g., oxane carbaldehydes)?

- Methodological Answer : Sulfur’s lower electronegativity increases electron density at the aldehyde group, enhancing electrophilicity. Conduct Hammett studies or UV-Vis spectroscopy to quantify electronic effects. Contrast with 2-Ethyloxane-4-carbaldehyde to isolate sulfur’s role .

Q. What are the challenges in scaling up lab-scale syntheses of this compound for collaborative studies?

- Methodological Answer : Scale-up risks include exothermicity and purification bottlenecks. Mitigate via:

- Flow chemistry : Improves heat dissipation and mixing efficiency.

- Green chemistry principles : Replace hazardous solvents (e.g., THF) with safer alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.